![molecular formula C18H18S B14295916 [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene CAS No. 112157-67-2](/img/structure/B14295916.png)
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring attached to a sulfanyl group, which is further connected to a 6-phenylhexa-1,5-dien-3-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 6-phenylhexa-1,5-dien-3-yl precursor. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the benzene ring with a sulfanyl group, followed by the addition of the 6-phenylhexa-1,5-dien-3-yl chain.
Free Radical Bromination: This involves the bromination of the benzylic position followed by nucleophilic substitution with a sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and benzene moieties. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(6-Phenylhexa-1,5-dien-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)amino]benzene: Contains an amino group instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)carbonyl]benzene: Features a carbonyl group in place of sulfur.
Uniqueness
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is unique due to its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen, amino, and carbonyl analogs. The presence of the sulfanyl group allows for unique redox properties and interactions with biological targets.
Propriétés
Numéro CAS |
112157-67-2 |
|---|---|
Formule moléculaire |
C18H18S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
6-phenylhexa-1,5-dien-3-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18S/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2 |
Clé InChI |
RGQGQOZYOQGQJN-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CC=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


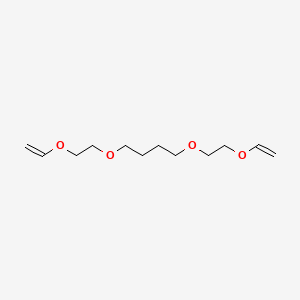
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
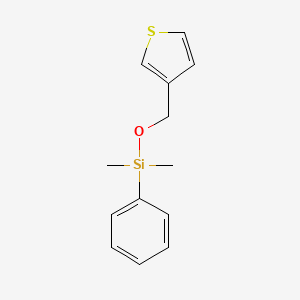



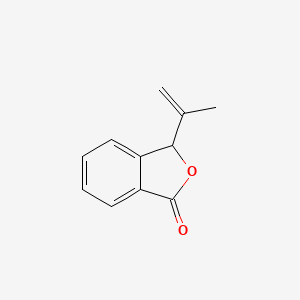
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
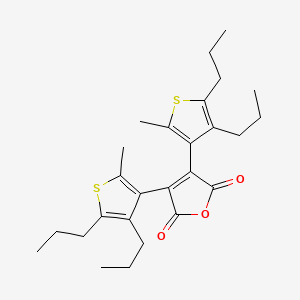

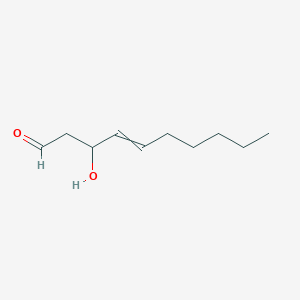

![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
